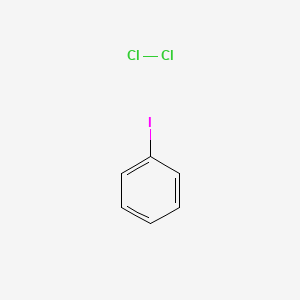
Einecs 244-905-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, iodo-, compd. with chlorine (1:1) is a chemical compound consisting of a benzene ring substituted with an iodine atom and complexed with chlorine. This compound is known for its reactivity and is used in various chemical synthesis processes.
Synthetic Routes and Reaction Conditions:
-
Laboratory Preparation:
From Iodobenzene: Iodobenzene can be reacted with chlorine in the presence of a catalyst such as chloroform. The reaction is carried out in a cooled environment, typically using an ice-salt mixture, to control the exothermic nature of the reaction.
From Aniline: Aniline can be diazotized with hydrochloric acid and sodium nitrite to form phenyldiazonium chloride.
-
Industrial Production Methods:
- The industrial production of benzene, iodo-, compd. with chlorine (1:1) typically involves the direct chlorination of iodobenzene using chlorine gas in the presence of a solvent like chloroform. The process is optimized for yield and purity, ensuring the product is suitable for further applications .
Types of Reactions:
-
Substitution Reactions:
- Benzene, iodo-, compd. with chlorine (1:1) undergoes electrophilic aromatic substitution reactions. The presence of the iodine atom makes the benzene ring more reactive towards electrophiles .
Common Reagents and Conditions: Typical reagents include chlorine, bromine, and nitric acid.
Major Products: Depending on the substituents and conditions, products can include various halogenated benzenes and nitrobenzenes.
-
Oxidation and Reduction Reactions:
Scientific Research Applications
Benzene, iodo-, compd. with chlorine (1:1) has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism by which benzene, iodo-, compd. with chlorine (1:1) exerts its effects involves electrophilic aromatic substitution. The chlorine and iodine atoms influence the electron density of the benzene ring, making it more susceptible to attack by electrophiles. This reactivity is harnessed in various synthetic processes to introduce new functional groups onto the benzene ring .
Comparison with Similar Compounds
Properties
CAS No. |
22308-77-6 |
|---|---|
Molecular Formula |
C6H5Cl2I |
Molecular Weight |
274.91 g/mol |
IUPAC Name |
iodobenzene;molecular chlorine |
InChI |
InChI=1S/C6H5I.Cl2/c7-6-4-2-1-3-5-6;1-2/h1-5H; |
InChI Key |
CBLYDBCSUFXWLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)I.ClCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















